3,5-Diaminobenzenesulfonic acid is an aromatic sulfonic acid characterized by the presence of two amino groups and a sulfonic acid group attached to a benzene ring. Its molecular formula is , and it is classified as an aromatic amine and a sulfonic acid. This compound is recognized for its applications in dye production, pharmaceuticals, and as a reagent in various chemical syntheses.
3,5-Diaminobenzenesulfonic acid can be derived from the sulfonation of 3,5-diaminobenzene using sulfuric acid. It falls under the category of aromatic sulfonic acids, which are compounds that contain a sulfonic acid group () attached to an aromatic ring. The compound's classification also includes its role as an intermediate in organic synthesis and its potential use in various industrial applications.
The synthesis of 3,5-diaminobenzenesulfonic acid typically involves the following steps:
The molecular structure of 3,5-diaminobenzenesulfonic acid features:
NC1=CC(=C(N)C=C1)S(O)(=O)=O
This notation reflects the connectivity between atoms in the compound .
3,5-Diaminobenzenesulfonic acid participates in several chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly under acidic or basic conditions where protonation or deprotonation can occur.
The mechanism involves:
The efficiency and selectivity towards producing 3,5-diaminobenzenesulfonic acid depend on reaction conditions such as temperature and concentration of sulfuric acid used during synthesis .
3,5-Diaminobenzenesulfonic acid serves multiple scientific uses:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8